[4-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide
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Overview
Description
The compound [4-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide is a complex organic molecule featuring multiple functional groups, including methoxy, benzodioxole, pyrazolo, thiazolo, pyridine, and cyanide
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 4,7-dimethoxy-1,3-benzodioxole and isopropylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4,7-dimethoxy-1,3-benzodioxole and isopropylamine under acidic conditions.
Cyclization: The intermediate undergoes cyclization with a thiazole derivative in the presence of a base, forming the core pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine structure.
Functional Group Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyanide group, converting it to an amine or other reduced forms.
Substitution: The benzodioxole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or nucleophiles such as sodium methoxide (NaOCH₃).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives or methoxy-substituted products.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound’s structure suggests potential biological activity, possibly as an enzyme inhibitor or receptor modulator. Research could explore its effects on various biological pathways and its potential as a therapeutic agent.
Medicine
Given its complex structure, the compound may exhibit pharmacological properties such as anti-inflammatory, anticancer, or antimicrobial activities. Further studies are needed to elucidate its medicinal potential.
Industry
In materials science, the compound could be used in the development of novel polymers or as a precursor for advanced materials with specific electronic or optical properties.
Mechanism of Action
The compound’s mechanism of action would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the cyanide group suggests potential inhibition of cytochrome c oxidase, affecting cellular respiration.
Comparison with Similar Compounds
Similar Compounds
4,7-Dimethoxy-1,3-benzodioxole derivatives: These compounds share the benzodioxole core and exhibit similar chemical reactivity.
Pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine derivatives: Compounds with this core structure may have comparable biological activities and synthetic routes.
Uniqueness
The unique combination of functional groups in [4-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide distinguishes it from other compounds. Its potential for diverse chemical modifications and biological activities makes it a valuable target for further research and development.
Properties
Molecular Formula |
C21H19N5O5S |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
2-[8-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-11-oxo-4-propan-2-yl-10-thia-2,4,5,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraen-12-yl]acetonitrile |
InChI |
InChI=1S/C21H19N5O5S/c1-10(2)26-19-12(8-23-26)14(18-20(24-19)25(6-5-22)21(27)32-18)11-7-13(28-3)16-17(15(11)29-4)31-9-30-16/h7-8,10H,6,9H2,1-4H3 |
InChI Key |
FBABNUWFPVAXPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=NC3=C(C(=C2C=N1)C4=CC(=C5C(=C4OC)OCO5)OC)SC(=O)N3CC#N |
Origin of Product |
United States |
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